1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione CAS number 893614-85-2
1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione CAS number 893614-85-2
CAS Number: 893614-85-2 Common Name: N-(4-Bromo-2-fluorophenyl)maleimide Class: N-Aryl Maleimide / Electrophilic Cysteine Trap[1]
Executive Summary & Core Utility
This guide details the chemical behavior, synthesis, and application of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione .[1] While often cataloged as a generic building block, this molecule represents a sophisticated "dual-handle" scaffold in modern drug discovery.[1]
It serves two primary functions in medicinal chemistry:
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Covalent Warhead: The maleimide moiety acts as a Michael acceptor, specifically targeting non-catalytic cysteine residues (Cys-targeting) in kinases and GTPases.[1]
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Bifunctional Linker: The para-bromo and ortho-fluoro substitutions on the phenyl ring provide a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig) and electronic tuning, respectively.[1]
This guide is structured to support researchers designing Targeted Covalent Inhibitors (TCIs) and Antibody-Drug Conjugate (ADC) linkers.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Data | Note |
| Molecular Formula | C₁₀H₅BrFNO₂ | |
| Molecular Weight | 270.05 g/mol | Ideal fragment size (<300 Da) |
| LogP (Predicted) | ~2.3 | Lipophilic, membrane permeable |
| Electrophile Type | Soft Electrophile (Michael Acceptor) | Selective for thiols (R-SH) over amines |
| Leaving Group | None (Addition reaction) | Forms stable thioether adducts |
| Key Substituents | 4-Br (Handle), 2-F (Conformational Lock) | See Section 3 for mechanistic impact |
Rational Design: The Structural Logic
Why choose this specific scaffold over a generic N-phenylmaleimide? The substitution pattern is non-trivial.
The Ortho-Fluorine Effect
The fluorine atom at the ortho position (C2) is not merely a metabolic blocker; it exerts a conformational lock .[1]
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Mechanism: The C–F bond creates a dipole that interacts with the adjacent carbonyl oxygen of the maleimide ring.[1] This restricts the rotation around the N-Aryl bond.[1]
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Impact: This pre-organization can lower the entropic penalty of binding to a protein target, potentially increasing potency compared to the non-fluorinated analog.[1]
The Para-Bromine Handle
The bromine at C4 serves as a diversification point.[1]
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Late-Stage Functionalization: Unlike alkyl-maleimides, this aryl-bromide allows researchers to install the electrophilic warhead early and couple complex tail groups (R-groups) later via cross-coupling reactions, preserving the sensitive maleimide double bond if conditions are controlled.[1]
Validated Synthesis Protocol
Note: Maleimides are sensitive to basic hydrolysis.[1] The following protocol utilizes a two-step "Maleamic Acid" route, optimized for yield and purity.
Phase 1: Formation of Maleamic Acid Intermediate
Reagents: 4-Bromo-2-fluoroaniline (1.0 eq), Maleic Anhydride (1.05 eq), Diethyl Ether (Solvent).[1]
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Dissolve maleic anhydride in anhydrous diethyl ether (0.5 M concentration).
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Add 4-bromo-2-fluoroaniline dropwise at 0°C.
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Observation: A precipitate (the maleamic acid) will form almost immediately.[1]
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Stir for 2 hours at Room Temperature (RT).
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Filter the solid, wash with cold ether, and dry under vacuum.[1]
Phase 2: Cyclodehydration to Maleimide
Reagents: Maleamic Acid (from Phase 1), Sodium Acetate (0.5 eq), Acetic Anhydride (excess).
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Suspend the maleamic acid in acetic anhydride (3 mL per gram of solid).
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Add anhydrous Sodium Acetate.[1]
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Heat to 80°C for 2-4 hours . Critical: Do not exceed 100°C to prevent polymerization.
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Workup: Cool to RT and pour the mixture into ice water. The product will precipitate.[2]
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Filter the solid.[2]
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Purification: Recrystallize from Isopropanol/Hexanes if necessary.
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Yield Expectation: 60-75% overall.[1]
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Experimental Workflow: Cysteine Reactivity Assay
To validate the "Warhead" capability, the following kinetic assay measures the rate of covalent bond formation with a model thiol (Glutathione or N-acetylcysteine).[1]
Objective: Determine
Protocol
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Preparation:
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Incubation:
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Mix Compound and Cysteine at a 1:10 ratio (10 µM Compound : 100 µM Cysteine) in PBS.
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Maintain temperature at 37°C.
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-
Monitoring:
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Data Analysis:
Mechanistic Visualization
Synthesis & Reactivity Pathway
The following diagram illustrates the chemical synthesis and the subsequent biological conjugation mechanism.
Figure 1: Synthesis route from aniline precursor and mechanism of action as a cysteine trap.[1]
Logic of Substituent Effects
Visualizing why the F and Br atoms are critical for the function of this molecule.
Figure 2: Structure-Activity Relationship (SAR) breakdown of the scaffold's functional groups.[1]
Safety & Handling (SDS Summary)
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Hazards: Maleimides are potent sensitizers.[1]
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Storage: Moisture sensitive.[1] Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the maleimide ring to the open non-reactive acid form.[1]
References
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Synthesis of N-Aryl Maleimides
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Maleimide Reactivity Profile
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Ortho-Fluorine Effects in Med Chem
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Covalent Inhibitor Design
